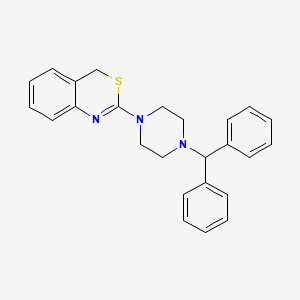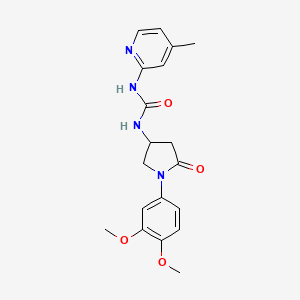![molecular formula C6H3BrN2S B2734362 5-Bromoisothiazolo[3,4-b]pyridine CAS No. 1956390-00-3](/img/structure/B2734362.png)
5-Bromoisothiazolo[3,4-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromoisothiazolo[3,4-b]pyridine is a chemical compound with the CAS Number: 1956390-00-3 and a molecular weight of 215.07 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives, which are structurally similar to 5-Bromoisothiazolo[3,4-b]pyridine, has been achieved through the trifluoracetic acid catalyzed condensation of a group of 5-aminopyrazoles and a group of α-oxoketene dithioacetals . Furthermore, structural modifications of the products have been demonstrated via reductive desulfurization, hydrolysis of the ester, and Suzuki coupling of the bromo derivative with aryl boronic acids .Molecular Structure Analysis
The molecular structure of 5-Bromoisothiazolo[3,4-b]pyridine consists of a bicyclic heterocyclic aromatic compound with three nitrogen atoms located at 1, 2, and 7 positions . It is embellished with two basic and hydrogen bond acceptor (HBA) nitrogen atoms, and one hydrogen bond donor (HBD) NH .Physical And Chemical Properties Analysis
5-Bromoisothiazolo[3,4-b]pyridine is a solid substance at room temperature . It has a molecular weight of 215.07 .Applications De Recherche Scientifique
Antioxidant Properties
5-Bromoisothiazolo[3,4-b]pyridine has been investigated for its antioxidant potential. Antioxidants play a crucial role in neutralizing free radicals, protecting cells from oxidative damage, and preventing various diseases. Researchers have explored the compound’s ability to scavenge reactive oxygen species (ROS) and its potential application in health supplements or functional foods .
Antimicrobial Activity
The compound exhibits antimicrobial properties, making it a subject of interest in the fight against bacterial and fungal infections. Studies have evaluated its efficacy against various pathogens, including bacteria and yeasts. Further research may uncover its mechanism of action and potential therapeutic applications .
Herbicidal Effects
5-Bromoisothiazolo[3,4-b]pyridine has been studied for its herbicidal activity. Herbicides are essential for weed control in agriculture. Investigating its selectivity, mode of action, and environmental impact could lead to the development of novel herbicides with improved efficacy and safety profiles .
Anti-inflammatory Properties
Inflammation is associated with various diseases, including chronic conditions like arthritis and inflammatory bowel disease. Researchers have explored the anti-inflammatory effects of this compound. Understanding its molecular targets and signaling pathways could contribute to the development of anti-inflammatory drugs .
Antifungal Applications
Fungal infections pose a significant health challenge. 5-Bromoisothiazolo[3,4-b]pyridine has demonstrated antifungal activity against specific fungal strains. Investigating its spectrum of action, toxicity, and potential clinical applications may lead to new antifungal agents .
Antitumor Potential
Cancer remains a global health concern, and novel anticancer agents are continually sought. Preliminary studies suggest that this compound exhibits antitumor effects. Researchers have explored its impact on cancer cell lines and animal models. Further investigations are needed to elucidate its mechanisms and evaluate its potential in cancer therapy .
Safety and Hazards
Propriétés
IUPAC Name |
5-bromo-[1,2]thiazolo[3,4-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2S/c7-5-1-4-3-10-9-6(4)8-2-5/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQSJQZAZHCWDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NSC=C21)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzofuran-2-carboxylate](/img/structure/B2734284.png)
![Ethyl 2-[[2-[1-[2-[(2-methoxybenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2734285.png)
![Methyl (E)-4-[[(2S,4S)-4-fluoro-1-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-yl]methylamino]-4-oxobut-2-enoate](/img/structure/B2734286.png)
![tert-butyl N-[5-(oxane-4-carbonyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B2734288.png)

![5-[(Pentachlorophenoxy)methyl]-2-furoic acid](/img/structure/B2734292.png)
![4-((1H-imidazol-1-yl)methyl)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)benzamide](/img/structure/B2734293.png)
![7-(4-bromophenyl)-N-(3,4-dimethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2734294.png)
![Ethyl 4-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-3-oxobutanoate](/img/structure/B2734295.png)

![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2734299.png)

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-isopropylacetamide](/img/structure/B2734302.png)